molecular formula C19H17F2N3O5 B12815065 Oxazolo[3,2-a]pyrido[1,2-d]pyrazine-8-carboxamide, N-[(2,4-difluorophenyl)methyl]-2,3,5,7,11,11a-hexahydro-6-hydroxy-3-methyl-5,7-dioxo-, (3S,11aR)-;Oxazolo[3,2-a]pyrido[1,2-d]pyrazine-8-carboxamide, N-[(2,4-difluorophenyl)methyl]-2,3,5,7,11,11a-hexahydro-6-hydroxy-3-methyl-5,7-dioxo-, (3S,11aR)-

Oxazolo[3,2-a]pyrido[1,2-d]pyrazine-8-carboxamide, N-[(2,4-difluorophenyl)methyl]-2,3,5,7,11,11a-hexahydro-6-hydroxy-3-methyl-5,7-dioxo-, (3S,11aR)-;Oxazolo[3,2-a]pyrido[1,2-d]pyrazine-8-carboxamide, N-[(2,4-difluorophenyl)methyl]-2,3,5,7,11,11a-hexahydro-6-hydroxy-3-methyl-5,7-dioxo-, (3S,11aR)-

Cat. No.: B12815065
M. Wt: 405.4 g/mol
InChI Key: WCWSTNLSLKSJPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

GSK-1265744, also known as cabotegravir, is a small molecule that functions as an HIV-1 integrase inhibitor. It is primarily used in the treatment and pre-exposure prophylaxis (PrEP) of HIV-1 infection. This compound is notable for its long-acting formulation, which allows for less frequent dosing compared to other antiretroviral drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of GSK-1265744 involves multiple steps, including the formation of key intermediates and their subsequent couplingThese reactions often involve the use of reagents such as organometallic compounds, acids, and bases under controlled temperature and pressure conditions .

Industrial Production Methods: In industrial settings, the production of GSK-1265744 is scaled up using optimized synthetic routes that ensure high yield and purity. The process involves large-scale reactors and precise control of reaction parameters to maintain consistency. The final product is subjected to rigorous quality control measures to meet pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions: GSK-1265744 undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles/Electrophiles: Halides, amines, alcohols.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

GSK-1265744 has a wide range of scientific research applications:

Mechanism of Action

GSK-1265744 exerts its effects by binding to the active site of HIV integrase, an enzyme essential for the integration of viral DNA into the host genome. By inhibiting this enzyme, GSK-1265744 prevents the strand transfer of the viral genome, thereby blocking the replication of the virus. This mechanism involves the interaction with specific amino acid residues in the integrase active site, disrupting its catalytic activity .

Comparison with Similar Compounds

Uniqueness of GSK-1265744: GSK-1265744 is unique due to its long-acting formulation, which allows for less frequent dosing (monthly or bi-monthly) compared to daily oral regimens. This feature improves patient adherence and reduces the risk of missed doses .

Biological Activity

Oxazolo[3,2-a]pyrido[1,2-d]pyrazine-8-carboxamide derivatives have garnered attention in medicinal chemistry due to their potential therapeutic applications. This particular compound, characterized by its complex structure and specific substituents, has been evaluated for various biological activities. This article summarizes the current understanding of its biological activity, focusing on its anticancer properties and mechanisms of action.

Chemical Structure

The compound can be represented structurally as follows:

  • Chemical Formula : C₁₈H₁₈F₂N₄O₄
  • Molecular Weight : 392.36 g/mol

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. Notably, it has been tested against non-small-cell lung cancer (NSCLC) cell lines. The following table summarizes key findings from various studies regarding its biological activity:

Study Cell Line IC50 (μM) Mechanism of Action Notes
H4606.06Induction of apoptosis and ROS generationSignificant elevation of LC3 and γ-H2AX expression post-treatment
H1299Not specifiedApoptosis via ROS pathwaysPotential for further development as an anticancer agent
VariousVariesCell cycle arrest and apoptosis inductionCompound demonstrated selective toxicity towards cancer cells

The mechanisms through which Oxazolo[3,2-a]pyrido[1,2-d]pyrazine derivatives exert their anticancer effects include:

  • Induction of Apoptosis : The compound has been shown to significantly induce apoptosis in cancer cells. This is evidenced by increased levels of reactive oxygen species (ROS) and activation of apoptotic markers.
  • Cell Cycle Arrest : Research indicates that treatment with this compound leads to cell cycle arrest at specific phases, contributing to reduced cell proliferation.
  • Western Blot Analysis : Studies utilizing Western blotting have revealed upregulation of autophagy-related proteins (e.g., LC3) and DNA damage markers (e.g., γ-H2AX), indicating a multifaceted approach to inducing cell death in cancer cells.

Case Studies

Several case studies have illustrated the efficacy of the compound in preclinical settings:

  • Study on NSCLC : In a controlled experiment involving H460 cells, treatment with the compound resulted in a substantial decrease in cell viability at concentrations around 6.06 μM. The study also noted increased apoptosis markers and ROS production as significant contributors to the observed cytotoxic effects.
  • Combination Therapy Potential : Preliminary investigations suggest that combining this compound with other chemotherapeutic agents may enhance its efficacy against resistant cancer cell lines.

Properties

Molecular Formula

C19H17F2N3O5

Molecular Weight

405.4 g/mol

IUPAC Name

N-[(2,4-difluorophenyl)methyl]-10-hydroxy-6-methyl-8,11-dioxo-4-oxa-1,7-diazatricyclo[7.4.0.03,7]trideca-9,12-diene-12-carboxamide

InChI

InChI=1S/C19H17F2N3O5/c1-9-8-29-14-7-23-6-12(16(25)17(26)15(23)19(28)24(9)14)18(27)22-5-10-2-3-11(20)4-13(10)21/h2-4,6,9,14,26H,5,7-8H2,1H3,(H,22,27)

InChI Key

WCWSTNLSLKSJPK-UHFFFAOYSA-N

Canonical SMILES

CC1COC2N1C(=O)C3=C(C(=O)C(=CN3C2)C(=O)NCC4=C(C=C(C=C4)F)F)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.